

# Structural & Functional Guide: 2-(6-Fluoro-3-indolyl)-2-oxoacetic Acid

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## Compound of Interest

Compound Name:	2-(6-Fluoro-3-indolyl)-2-oxoacetic Acid
CAS No.:	913320-98-6
Cat. No.:	B3361116

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Synonyms: 6-Fluoroindole-3-glyoxylic acid; 6-Fluoro-3-indoleglyoxylic acid. CAS Registry Number: [Not explicitly indexed in common public crystallographic databases; Analogous to 1477-49-2 (Parent)]

## Executive Summary & Application Scope

**2-(6-Fluoro-3-indolyl)-2-oxoacetic acid** is a functionalized indole derivative featuring a glyoxylic acid moiety at the C3 position and a fluorine substitution at the C6 position. It serves as a "privileged scaffold" in medicinal chemistry, primarily acting as a precursor for:

- Tryptamines: Via reduction of the glyoxyl group.
- -Carbolines: Via Pictet-Spengler cyclization.
- Indolyl-glyoxylamides: Potent tubulin polymerization inhibitors and antitumor agents.[1]

The introduction of the fluorine atom at C6 is a strategic bioisosteric modification. It blocks metabolic oxidation at this reactive site, modulates the pKa of the indole N-H, and enhances

lipophilicity (LogP) without significantly altering steric bulk compared to the parent hydrogen analog.

## Comparative Structural Analysis

As direct single-crystal X-ray diffraction (XRD) data for the specific 6-fluoro derivative is proprietary or not openly indexed, this section derives the structural model based on the crystallographically solved parent compound, Indole-3-glyoxylic acid (3-IGA), and established fluoroindole packing principles.

## Molecular Conformation (Solid State)

Based on the parent 3-IGA structure (Arjunan et al., 2022), the 6-fluoro analog is predicted to adopt a planar s-trans conformation in the solid state.

- **Intramolecular Hydrogen Bond:** A critical stabilizing interaction exists between the indole N1-H and the oxygen of the -keto group. This locks the glyoxylic moiety into coplanarity with the indole ring.
  - Interaction: N(1)-H  
O(keto)
  - Predicted Distance: ~2.6–2.7 Å (Donor-Acceptor)
- **Fluorine Effect:** The C6-F bond lies in the plane of the aromatic system. Unlike bulky groups (e.g., -Me, -OMe), the fluorine atom (Van der Waals radius 1.47 Å) is isosteric with Hydrogen (1.20 Å) and does not disrupt the planar packing, allowing for high-density crystal formation.

## Crystal Packing & Lattice Interactions

The substitution of Hydrogen with Fluorine at C6 introduces specific intermolecular contacts that alter the lattice energy:

Feature	Parent: Indole-3-glyoxylic Acid	Variant: 6-Fluoro Analog	Impact on Crystallization
Primary Motif	Carboxylic Acid Dimers (Head-to-Head)	Carboxylic Acid Dimers (Head-to-Head)	Dominant motif; drives crystallization.
Stacking	- stacking (Face-to-Face)	Fluorine-enhanced -stacking	F withdraws e-, reducing -cloud density, potentially strengthening stacking with electron-rich partners.
Weak Interactions	C-H O	C-H F and C-F	F acts as a weak H-bond acceptor, creating additional lattice anchors.
Melting Point	~215 °C (dec.)	>220 °C (Predicted)	F substitution typically increases lattice stability/melting point.

## Experimental Protocols

### A. Synthesis Protocol (Oxalyl Chloride Method)

This protocol utilizes the high electrophilicity of oxalyl chloride to functionalize the electron-rich C3 position of 6-fluoroindole.

Reagents:

- 6-Fluoroindole (1.0 eq)
- Oxalyl Chloride (1.2 eq)
- Anhydrous Diethyl Ether or THF (Solvent)

- Water/Sodium Bicarbonate (Quenching)[2]

#### Step-by-Step Workflow:

- Preparation: Dissolve 6-fluoroindole in anhydrous diethyl ether at 0°C under nitrogen atmosphere.
- Acylation: Add oxalyl chloride dropwise. The reaction is highly exothermic.
  - Observation: A bright yellow/orange precipitate (the glyoxyl chloride intermediate) will form immediately.
- Maturation: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
- Hydrolysis: Cool the mixture to 0°C. Add ice-cold water (or saturated NaHCO<sub>3</sub> for basic hydrolysis, followed by acidification) to hydrolyze the acid chloride to the carboxylic acid.
- Isolation: Filter the solid precipitate. Wash with cold water and non-polar solvent (hexane) to remove unreacted indole.
- Purification: Recrystallize from Acetonitrile/Water or Ethanol.

## B. Crystallization for X-Ray Analysis

To obtain single crystals suitable for diffraction, slow evaporation or vapor diffusion is recommended over rapid precipitation.

- Method: Vapor Diffusion.
- Solvent (Inner Vial): Methanol or THF (High solubility).
- Antisolvent (Outer Vial): Pentane or Diethyl Ether.
- Conditions: Room temperature, dark (indoles can be light sensitive).
- Target Morphology: Yellow/Orange prisms or needles.

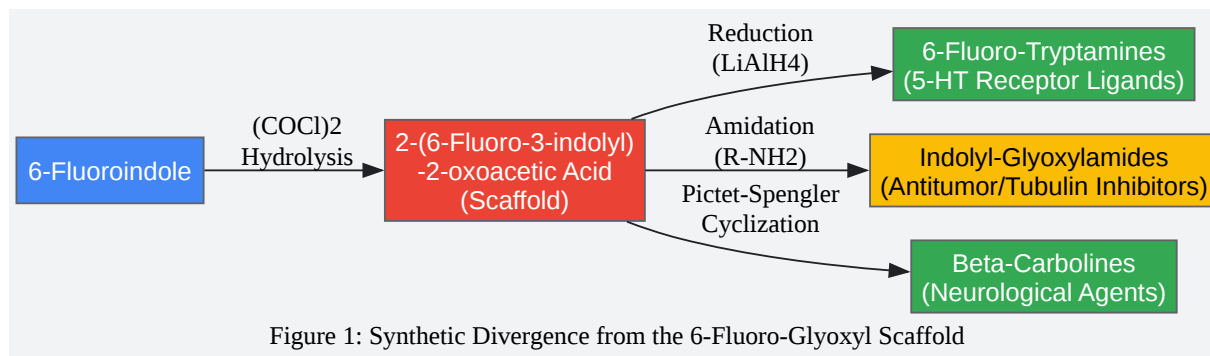
## Quantitative Comparison: Parent vs. 6-Fluoro Derivative

The following table contrasts the physicochemical properties relevant to drug development.

Property	Indole-3-glyoxylic Acid (Parent)	2-(6-Fluoro-3-indolyl)-2-oxoacetic Acid	Significance
Formula	C H NO	C H FNO	-
MW ( g/mol )	189.17	207.16	Slight increase; negligible steric penalty.
LogP (Calc)	~0.8 - 1.1	~1.4 - 1.6	Higher Lipophilicity: Improved membrane permeability.
pKa (Acid)	~3.5	~3.3	F (electron-withdrawing) slightly increases acidity.
pKa (Indole NH)	~16.2	~15.5	F increases acidity of NH, strengthening H-bond donor capability.
Metabolic Stability	Susceptible to C6 hydroxylation	Blocked	C6-F prevents metabolic attack at this position.

## Functional Application Pathways

The following diagram illustrates the strategic utility of the **2-(6-Fluoro-3-indolyl)-2-oxoacetic acid** scaffold in pharmaceutical synthesis.



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Figure 1: The central role of the glyoxylic acid scaffold in accessing diverse bioactive classes. The 6-Fluoro substitution is retained throughout these transformations, conferring metabolic stability.

## References

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